N,N,10-Triphenylphenanthren-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,10-Triphenylphenanthren-9-amine is an organic compound characterized by its unique structure, which includes a phenanthrene core substituted with three phenyl groups and an amine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,10-Triphenylphenanthren-9-amine typically involves the reaction of phenanthrene derivatives with triphenylamine under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce the phenyl groups onto the phenanthrene core .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions: N,N,10-Triphenylphenanthren-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenanthrene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Phenanthrene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N,N,10-Triphenylphenanthren-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of N,N,10-Triphenylphenanthren-9-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Triphenylamine: Shares the triphenylamine core but lacks the phenanthrene substitution.
Phenanthrene: The core structure without the triphenylamine substitution.
N,N-Diphenylamine: Similar amine structure but with fewer phenyl groups.
Uniqueness: N,N,10-Triphenylphenanthren-9-amine is unique due to its combination of a phenanthrene core and triphenylamine substitution, which imparts distinct photophysical and chemical properties. This uniqueness makes it valuable for applications in organic electronics and as a fluorescent probe .
Eigenschaften
CAS-Nummer |
880258-89-9 |
---|---|
Molekularformel |
C32H23N |
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
N,N,10-triphenylphenanthren-9-amine |
InChI |
InChI=1S/C32H23N/c1-4-14-24(15-5-1)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)32(31)33(25-16-6-2-7-17-25)26-18-8-3-9-19-26/h1-23H |
InChI-Schlüssel |
HVWHMRRQTCMIHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=CC=CC=C42)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.